![molecular formula C12H22O B14604172 1-[(Prop-2-yn-1-yl)oxy]nonane CAS No. 57975-89-0](/img/structure/B14604172.png)
1-[(Prop-2-yn-1-yl)oxy]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nonyloxy-1-propyne is an organic compound characterized by the presence of a nonyl group attached to an oxygen atom, which is further connected to a propyne group. This compound falls under the category of alkynes due to the presence of a carbon-carbon triple bond. Alkynes are known for their unique chemical properties and reactivity, making them valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Nonyloxy-1-propyne can be synthesized through the Williamson Ether Synthesis, which involves the reaction of a nonyl halide with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from propargyl alcohol attacks the nonyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of 3-nonyloxy-1-propyne typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity by carefully controlling reaction conditions such as temperature, solvent choice, and the concentration of reactants. Common solvents used include ethanol or dimethyl sulfoxide (DMSO), which facilitate the reaction by dissolving both the alkoxide and the nonyl halide .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nonyloxy-1-propyne undergoes various chemical reactions, including:
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO_4) or ozone (O_3), resulting in the cleavage of the triple bond and formation of carboxylic acids.
Substitution Reactions: The nonyl group can undergo substitution reactions, particularly nucleophilic substitutions, where the ether linkage remains intact.
Common Reagents and Conditions
Addition Reactions: Typically carried out in the presence of halogens or hydrogen halides at room temperature.
Oxidation Reactions: Conducted using strong oxidizing agents like KMnO_4 or O_3 under controlled conditions to prevent over-oxidation.
Substitution Reactions: Often involve nucleophiles such as sodium alkoxides or amines in polar aprotic solvents.
Major Products
Addition Reactions: Formation of dihalides or haloalkenes.
Oxidation Reactions: Formation of carboxylic acids.
Substitution Reactions: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
3-Nonyloxy-1-propyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-nonyloxy-1-propyne primarily involves its reactivity at the triple bond. The compound can undergo addition reactions, where the π-bond electrons are used to form new σ-bonds with electrophiles. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
3-Nonyloxy-1-propyne can be compared with other alkynes and ethers:
Similar Compounds: Propyne, 1-butyne, and 1-hexyne are similar alkynes that also contain a carbon-carbon triple bond.
Uniqueness: The presence of the nonyl group attached to the oxygen atom distinguishes 3-nonyloxy-1-propyne from other simple alkynes.
Propriétés
Numéro CAS |
57975-89-0 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1-prop-2-ynoxynonane |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h2H,3,5-12H2,1H3 |
Clé InChI |
ZUOXVQNXAWIZSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
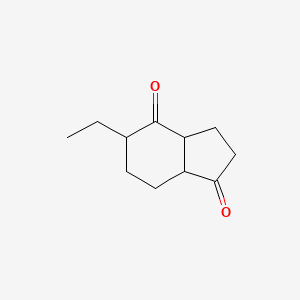
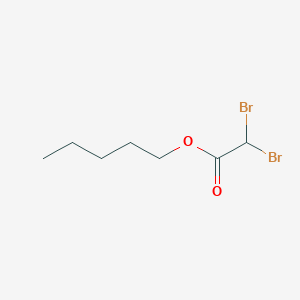
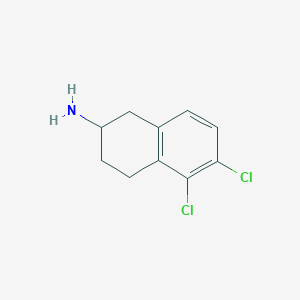
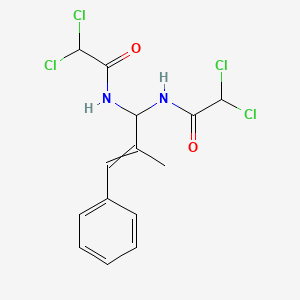
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
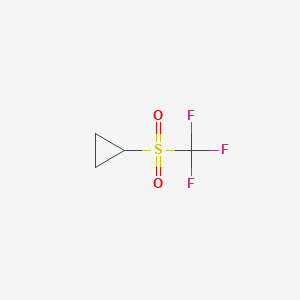
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)

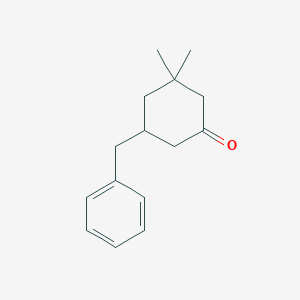
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
